molecular formula C18H27BO4 B13710242 3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester CAS No. 887254-78-6

3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester

Cat. No.: B13710242
CAS No.: 887254-78-6
M. Wt: 318.2 g/mol
InChI Key: TVNUJJLSKFGLOI-UHFFFAOYSA-N
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Description

3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester is a boronic ester compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester typically involves the reaction of the corresponding boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under mild conditions to prevent decomposition of the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions include various substituted phenylboronic acids, alcohols, and other functionalized organic compounds .

Mechanism of Action

The mechanism of action of 3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various organic and inorganic molecules. This property is exploited in Suzuki–Miyaura coupling reactions, where the ester acts as a nucleophile, transferring its organic group to a palladium catalyst, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Ethoxy-2-methyl-1-oxo-2-propyl)phenylboronic Acid Pinacol Ester is unique due to its specific substituents, which enhance its reactivity and stability compared to other boronic esters. These properties make it particularly valuable in complex organic synthesis .

Properties

CAS No.

887254-78-6

Molecular Formula

C18H27BO4

Molecular Weight

318.2 g/mol

IUPAC Name

ethyl 2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate

InChI

InChI=1S/C18H27BO4/c1-8-21-15(20)16(2,3)13-10-9-11-14(12-13)19-22-17(4,5)18(6,7)23-19/h9-12H,8H2,1-7H3

InChI Key

TVNUJJLSKFGLOI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)C(=O)OCC

Origin of Product

United States

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